![molecular formula C22H30N2O3S B11168286 N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide](/img/structure/B11168286.png)
N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide
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Overview
Description
N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide is a chemical compound with the molecular formula C22H30N2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide typically involves the reaction of 4-aminobenzenesulfonamide with dipropylamine to form the dipropylsulfamoyl derivative. This intermediate is then reacted with 3-phenylbutanoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in inflammatory pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide involves its interaction with specific enzymes. It acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the release of arachidonic acid from phospholipids. By inhibiting cPLA2α, the compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide
- N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide
- N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide
Uniqueness
N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide is unique due to its specific structural features that confer potent inhibitory activity against cPLA2α. Its dipropylsulfamoyl group and phenylbutanamide backbone contribute to its high affinity and selectivity for the enzyme, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C22H30N2O3S |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-3-phenylbutanamide |
InChI |
InChI=1S/C22H30N2O3S/c1-4-15-24(16-5-2)28(26,27)21-13-11-20(12-14-21)23-22(25)17-18(3)19-9-7-6-8-10-19/h6-14,18H,4-5,15-17H2,1-3H3,(H,23,25) |
InChI Key |
RSCGOZOTVRXSKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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